

5-chloro-N-methylpyridin-2-amine stability and storage conditions

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Compound of Interest

Compound Name: 5-chloro-N-methylpyridin-2-amine

Cat. No.: B130578

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Technical Support Center: 5-chloro-N-methylpyridin-2-amine

Welcome to the technical support resource for **5-chloro-N-methylpyridin-2-amine** (CAS: 4214-80-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. We will address common questions and troubleshooting scenarios to help you maintain the integrity of your starting materials and achieve reproducible results.

Product Overview

5-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative utilized as an intermediate in organic synthesis.^{[1][2]} Its structure, featuring a chlorinated pyridine ring and a methylamino group, provides specific reactivity that is valuable in the preparation of more complex molecules, such as aminosulfuranes.^{[1][2]} Like many substituted amines and heterocyclic compounds, its stability is contingent upon proper storage and handling. Understanding its properties is the first step to successful application.

Technical Data Summary

The following table summarizes the key physical and chemical properties of **5-chloro-N-methylpyridin-2-amine**.

Property	Value	Source
CAS Number	4214-80-6	[1]
Molecular Formula	C ₆ H ₇ ClN ₂	[1][2]
Molecular Weight	142.59 g/mol	[1][2]
Appearance	Off-White Solid	[2]
Melting Point	63-65 °C	[2]
Boiling Point	247 °C	[2]
Flash Point	103 °C	[2]
Density	1.250 g/cm ³	[2]
Solubility	Soluble in DMSO, Methanol	[2]
pKa	5.00 ± 0.10 (Predicted)	[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for **5-chloro-N-methylpyridin-2-amine**?

For optimal long-term stability, the compound should be stored at room temperature in a tightly sealed container.[2] To prevent potential degradation, it is crucial to store it in a dark place under an inert atmosphere (e.g., nitrogen or argon).[2] This minimizes exposure to light, oxygen, and moisture, which are common culprits in the degradation of amine-containing compounds.[3]

Q2: The Safety Data Sheet (SDS) lists "Strong oxidizing agents" as incompatible. What does this mean in a practical lab setting?

This means you should avoid storing or mixing this compound with chemicals like nitrates, perchlorates, concentrated hydrogen peroxide, and permanganates.[4] Contact with strong oxidizers can lead to a vigorous, potentially hazardous reaction. In the context of experimental design, if your reaction scheme involves an oxidation step, you should ensure that the **5-chloro-N-methylpyridin-2-amine** is not exposed to the oxidant under uncontrolled conditions.

Q3: Is the compound sensitive to air or moisture? I noticed some sources recommend storage under an inert atmosphere.

Yes, this is a critical consideration. While the compound may appear stable for short periods in the air, many substituted pyridines and amines can undergo slow oxidation or react with atmospheric moisture and carbon dioxide over time.^{[3][5]} Oxidation can lead to the formation of colored impurities, and reaction with CO₂ can form carbamates.^[6] Storing under an inert gas like argon or nitrogen displaces air and moisture, preserving the compound's purity over the long term.^[7]

Q4: Can I prepare a stock solution and store it? If so, what is the best solvent and for how long is it stable?

You can prepare stock solutions, but their stability will be limited. Based on its solubility, anhydrous DMSO or methanol are suitable solvents.^[2] We recommend the following best practices:

- Use anhydrous solvents to minimize water-related degradation.
- Store the solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
- Before use, always bring the aliquot to room temperature before opening the cap to prevent condensation of atmospheric moisture into the cold solution.
- We advise against storing solutions for longer than 1-2 weeks. For critical applications, it is always best to prepare a fresh solution.

Troubleshooting Guide

Scenario 1: My solid, which was originally off-white, has developed a yellow or brownish tint. Is it still usable?

Analysis: A color change is a primary indicator of degradation. This is often due to slow oxidation from prolonged or improper exposure to air and/or light.^[5] The formation of minor oxidized impurities can introduce side reactions or act as inhibitors in sensitive catalytic reactions.

Recommendation:

- **Assess Purity:** Before use, check the purity of the discolored material against a retained, properly stored sample (if available) using a simple analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Decision:** If significant impurities are detected, we do not recommend using the material for sensitive or GMP-regulated applications. For less sensitive, exploratory chemistry, it might be usable, but be aware that your results may be compromised.
- **Prevention:** Review your storage protocol. Ensure containers are properly sealed and purged with inert gas after each use. Store in a dark location, such as a cabinet.[8]

Scenario 2: I am seeing inconsistent yields or unexpected byproducts in my reaction. Could the stability of **5-chloro-N-methylpyridin-2-amine** be the cause?

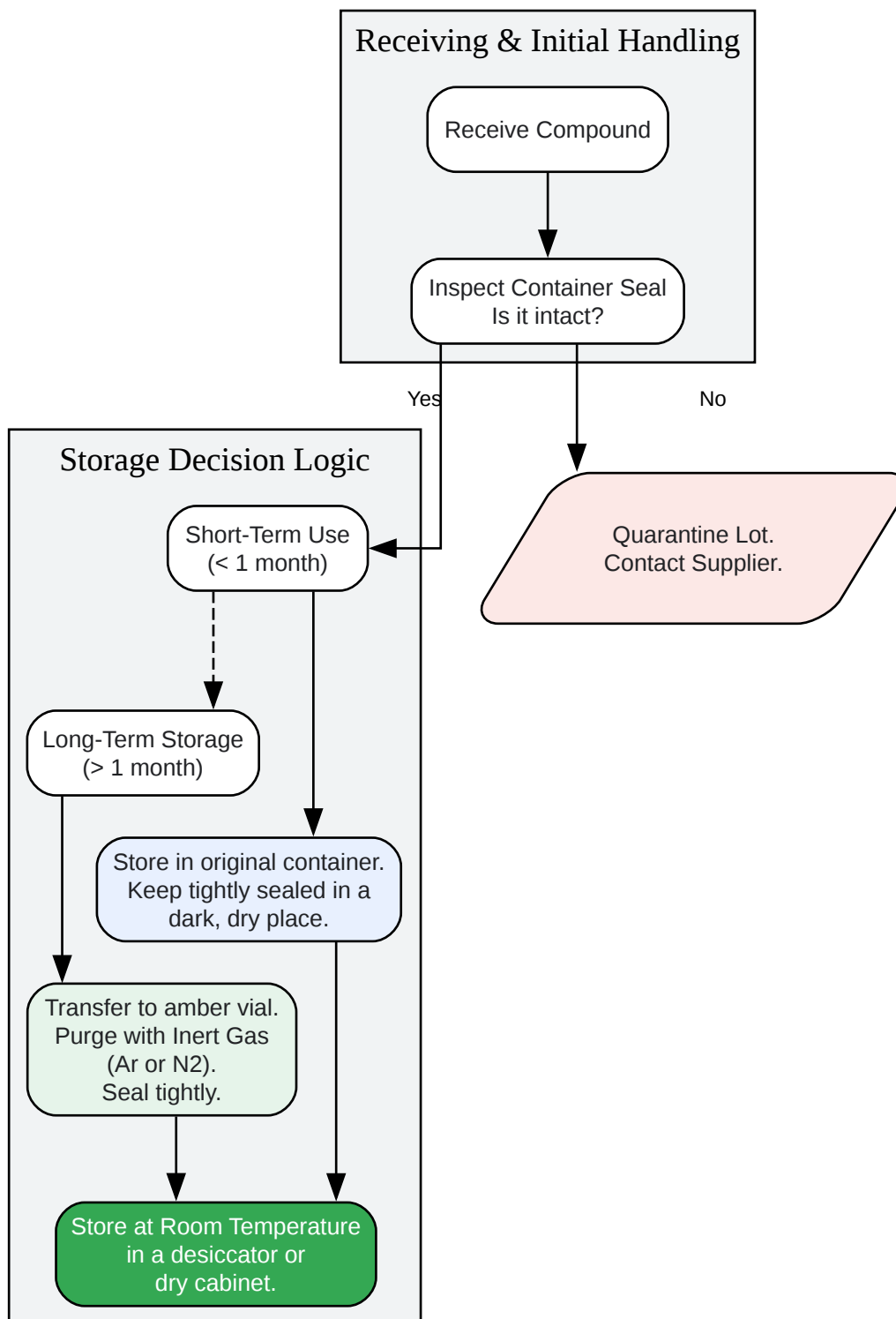
Analysis: Yes, this is a distinct possibility. If the starting material has degraded, you are introducing unknown impurities into your reaction. These impurities can interfere with catalysts, participate in side reactions, or alter the reaction kinetics. Amine degradation, in general, is a known source of operational problems in chemical processes.[3]

Recommendation:

- **Verify Starting Material:** Run a quality control check on your starting material. A simple melting point determination can be telling; a broad or depressed melting range compared to the reference value (63-65 °C) suggests impurities.[2] An NMR or HPLC analysis would be more definitive.
- **Use a Fresh Sample:** If possible, repeat the reaction using a new, unopened bottle of the compound or a sample that has been rigorously stored under an inert atmosphere.
- **Review Solvent Purity:** Ensure the solvents used to dissolve the compound are anhydrous and of high purity, as contaminants from the solvent can also lead to inconsistent results.

Visual Workflow: Compound Handling and Storage Protocol

The following diagram outlines the decision-making process from receiving the compound to its long-term storage, ensuring its integrity.



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Caption: Decision workflow for handling and storing **5-chloro-N-methylpyridin-2-amine**.

Experimental Protocol: Preparation and QC of a Stock Solution

This protocol describes a self-validating method for preparing a stock solution of **5-chloro-N-methylpyridin-2-amine** in methanol.

Objective: To prepare a 10 mg/mL stock solution and verify its initial purity.

Materials:

- **5-chloro-N-methylpyridin-2-amine** (CAS 4214-80-6)
- Anhydrous Methanol (HPLC Grade or higher)
- Analytical balance
- Class A volumetric flask (e.g., 10 mL)
- Argon or Nitrogen gas supply
- Amber glass vials with PTFE-lined caps
- HPLC system with a C18 column (for QC)

Procedure:

- Preparation: Place a 10 mL volumetric flask on the analytical balance and tare it.
- Weighing: Carefully weigh approximately 100 mg of **5-chloro-N-methylpyridin-2-amine** directly into the flask. Record the exact weight.
- Dissolution: Add approximately 5 mL of anhydrous methanol to the flask. Gently swirl to dissolve the solid completely.^[2]
- Volume Adjustment: Once dissolved, carefully add anhydrous methanol up to the 10 mL calibration mark. Cap the flask and invert it 10-15 times to ensure a homogenous solution.

- Initial Quality Control (t=0):
 - Immediately transfer ~1 mL of the freshly prepared solution to an HPLC vial.
 - Analyze the solution by HPLC to obtain a reference chromatogram.
 - Integrate the peak corresponding to the main compound. This purity value (ideally >98%) will serve as your baseline for future stability checks.
- Aliquoting and Storage:
 - Working under a gentle stream of argon or nitrogen, dispense the remaining stock solution into several small, amber glass vials (e.g., 1 mL per vial).
 - Blanket the headspace of each vial with the inert gas before tightly sealing with the PTFE-lined cap.
 - Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
 - Store the aliquots at -20°C in a dark freezer.

Self-Validation: To check the stability of the solution over time, you can analyze a new aliquot after one week and compare the HPLC chromatogram to the initial (t=0) result. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

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